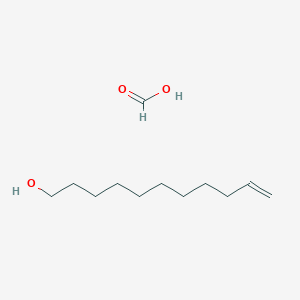

Formic acid;undec-10-en-1-ol

Description

Contextualization within Fatty Acid Ester Chemistry

Fatty acid esters are a broad class of compounds characterized by a carboxylic acid ester with a long aliphatic chain. They are ubiquitous in nature and have widespread industrial applications, from flavors and fragrances to lubricants and surfactants. mdpi.com Undec-10-en-1-yl formate (B1220265) is a specific type of fatty acid ester where the alcohol component, undec-10-en-1-ol, is an unsaturated long-chain alcohol. The formate group, being the simplest of the carboxylate esters, can influence the molecule's polarity and reactivity.

The chemistry of fatty acid esters is rich and varied, with reactions typically targeting either the ester functionality (e.g., hydrolysis, transesterification) or the aliphatic chain. In the case of undec-10-en-1-yl formate, the presence of a terminal double bond provides an additional site for chemical modification, such as polymerization, epoxidation, or metathesis reactions. This dual reactivity is a key feature that distinguishes it from saturated fatty acid esters.

Significance in Contemporary Organic Synthesis and Materials Science Research

The significance of undec-10-en-1-yl formate in modern research lies in its potential as a versatile synthon and a monomer. In organic synthesis, the terminal alkene can be functionalized to introduce a wide array of chemical groups, while the formate ester can be hydrolyzed to the corresponding alcohol, undec-10-en-1-ol, a known fragrance ingredient. thegoodscentscompany.com This allows for the strategic manipulation of the molecule to create more complex structures.

In materials science, the terminal double bond of undec-10-en-1-yl formate makes it a candidate for polymerization reactions, particularly through acyclic diene metathesis (ADMET) or radical polymerization. This can lead to the formation of polyesters with pendent formate groups or, after hydrolysis, hydroxyl groups, which can be further functionalized. The resulting polymers could have applications in biodegradable plastics, adhesives, and coatings. The related compound, undec-10-en-1-yl undec-10-enoate, has been used in ADMET polymerization to create polyesters. acs.org

Scope and Research Objectives

The primary research objective concerning undec-10-en-1-yl formate is to explore its synthesis and reactivity to unlock its full potential in both organic synthesis and materials science. Key areas of investigation include:

Efficient and selective synthesis: Developing high-yielding and environmentally benign methods for the preparation of undec-10-en-1-yl formate from its precursors, undec-10-en-1-ol and a formic acid source. This includes exploring both traditional chemical esterification and modern biocatalytic approaches.

Polymerization studies: Investigating the polymerization of undec-10-en-1-yl formate to produce novel polyesters and characterizing the properties of these materials.

Functionalization strategies: Exploring the selective transformation of both the alkene and the ester functionalities to create a diverse library of new chemical entities with potential applications in various fields.

While direct research on undec-10-en-1-yl formate is not extensively documented, the well-established chemistry of its parent alcohol, undec-10-en-1-ol, and its acetate (B1210297) ester, undec-10-en-1-yl acetate, provides a strong foundation for these research endeavors. nih.govchemicalbook.com

Chemical Compound Data

Below are tables detailing the properties of the key compounds discussed in this article.

Table 1: Undec-10-en-1-ol

| Property | Value |

| IUPAC Name | undec-10-en-1-ol |

| Molecular Formula | C₁₁H₂₂O |

| Molecular Weight | 170.29 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 132-133 °C at 15 mmHg |

| Flash Point | 93.33 °C |

| CAS Number | 112-43-6 |

| Data sourced from Cheméo and The Good Scents Company thegoodscentscompany.comchemeo.com |

Table 2: Undec-10-en-1-yl acetate

| Property | Value |

| IUPAC Name | undec-10-enyl acetate |

| Molecular Formula | C₁₃H₂₄O₂ |

| Molecular Weight | 212.33 g/mol |

| Appearance | Colorless clear liquid |

| Boiling Point | Not specified |

| Flash Point | 110 °C |

| CAS Number | 112-19-6 |

| Data sourced from PubChem and The Good Scents Company nih.govthegoodscentscompany.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

152358-78-6 |

|---|---|

Molecular Formula |

C12H24O3 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

formic acid;undec-10-en-1-ol |

InChI |

InChI=1S/C11H22O.CH2O2/c1-2-3-4-5-6-7-8-9-10-11-12;2-1-3/h2,12H,1,3-11H2;1H,(H,2,3) |

InChI Key |

MBIYJXXXMYNKMX-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCCO.C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Undec 10 En 1 Yl Formate

Direct Esterification Approaches

Direct esterification, or formylation, involves the reaction of undec-10-en-1-ol with a formylating agent, most commonly formic acid or its derivatives. The efficiency of this transformation is heavily reliant on the catalytic system employed to facilitate the reaction.

The formylation of alcohols is a fundamental reaction in organic synthesis. For a primary alcohol like undec-10-en-1-ol, various catalytic systems, both homogeneous and heterogeneous, have been developed to achieve high yields and selectivity.

Homogeneous catalysts operate in the same phase as the reactants, offering high activity and mild reaction conditions.

Iodine Catalysis: Molecular iodine has been demonstrated as an effective catalyst for the formylation of various alcohols with formic acid under solvent-free and neutral conditions at room temperature. cjcatal.com This method provides good to high yields and represents a green and efficient pathway, avoiding the use of more toxic or corrosive catalysts. cjcatal.com

Autocatalysis with In Situ Generated Formic Acid: An innovative approach involves the use of carbon dioxide (CO₂) as a C1 building block. conicet.gov.aracs.orgepfl.ch In this system, CO₂ is reduced, for instance by sodium borohydride, to produce formic acid in situ. This generated formic acid then acts as the catalyst for the O-formylation of the alcohol. conicet.gov.aracs.orgepfl.ch The reaction is autocatalytic, as the production of formic acid increases the reaction rate over time. conicet.gov.ar Studies on various aliphatic primary alcohols show excellent yields, suggesting this method is highly applicable to undec-10-en-1-ol. acs.org

Ruthenium Pincer Complexes: Ruthenium-based pincer complexes are highly efficient for various catalytic transformations, including the hydrogenation of esters and the hydrogenation of CO₂ to formic acid or formate (B1220265) salts. acs.orgmdpi.comnih.govnih.gov These catalysts can generate the formylating agent from CO₂ and hydrogen under relatively mild conditions, which can then be utilized in a subsequent or one-pot esterification step. acs.orgnih.gov For example, the catalyst Ru-MACHO has been used for the hydrogenation of sodium bicarbonate to sodium formate with yields greater than 80%. acs.org

| Catalyst System | Reactants | Conditions | Key Features |

| Molecular Iodine | Alcohol, Formic Acid | Solvent-free, Room Temp. | Neutral conditions, high efficiency. cjcatal.com |

| Autocatalysis | Alcohol, CO₂, Reductant | Metal-free | Formic acid generated in situ, autocatalytic rate. conicet.gov.aracs.org |

| Ru-Pincer Complexes | CO₂, H₂, Base | Varies (e.g., 70-100°C) | High turnover numbers for formate production. acs.orgmdpi.com |

Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for their reuse, aligning with the principles of green chemistry. tandfonline.com

Amberlyst-15®: This solid acidic resin has proven to be an effective and recyclable heterogeneous catalyst for the formylation of alcohols. tandfonline.com The reaction is typically carried out using ethyl formate as the formylating agent under solvent-free conditions. Primary alcohols, such as undec-10-en-1-ol, react efficiently to give the corresponding formate esters in good to excellent yields. tandfonline.com The catalyst's advantages include its non-toxic nature, stability, and simple work-up procedure. tandfonline.com

A study on the formylation of various alcohols using Amberlyst-15® demonstrated its efficacy, particularly for primary alcohols. The results for representative primary alcohols are summarized below.

| Substrate (Primary Alcohol) | Product | Reaction Time (h) | Yield (%) |

| Benzyl alcohol | Benzyl formate | 2.5 | 94 |

| 2-Methoxybenzyl alcohol | 2-Methoxybenzyl formate | 3.0 | 76 |

| 2-Chlorobenzyl alcohol | 2-Chlorobenzyl formate | 3.5 | 71 |

| 1-Octanol (B28484) | Octyl formate | 2.0 | 90 |

| Cinnamyl alcohol | Cinnamyl formate | 2.0 | 92 |

| (Data sourced from a study on formylation using Amberlyst-15 and ethyl formate at room temperature) tandfonline.com |

While specific kinetic and thermodynamic data for the formylation of undec-10-en-1-ol are not extensively reported, general principles can be inferred from related studies.

Reaction Kinetics: The rate of esterification is influenced by the substrate, catalyst, and reaction conditions. Research using heterogeneous catalysts like Amberlyst-15® shows that primary alcohols react significantly faster than secondary alcohols, while tertiary alcohols are generally unreactive under the same conditions. tandfonline.com For instance, primary benzylic and aliphatic alcohols can be formylated in 2-5 hours at room temperature. tandfonline.com In autocatalytic systems, the reaction rate has been shown to increase as more catalytic formic acid is generated, a key kinetic feature of this pathway. conicet.gov.ar

Thermodynamics: Esterification is a reversible reaction. To drive the equilibrium towards the product (undec-10-en-1-yl formate), it is common to either use one of the reactants in excess or remove a byproduct, typically water, from the reaction mixture. In methods using ethyl formate as the formylating agent, the reaction is driven by the formation of ethanol.

Catalytic Systems for Formylation of Undec-10-en-1-ol

Indirect Synthetic Routes and Precursor Transformations

An alternative to direct esterification is the synthesis of undec-10-en-1-yl formate from precursors, most notably derivatives of undecylenic acid (undec-10-enoic acid). vwr.com

This multi-step approach first involves the synthesis of the target alcohol, undec-10-en-1-ol, from undecylenic acid, followed by a formylation reaction as described in the direct esterification section.

Reduction of Undecylenic Acid: Undec-10-en-1-ol can be readily prepared by the reduction of undecylenic acid. chemicalbook.com A common and efficient method for this transformation is the use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com This reduction specifically targets the carboxylic acid group while leaving the terminal double bond intact, yielding undec-10-en-1-ol in high purity and yield (typically >95%). chemicalbook.com

Reduction of Other Derivatives: Alternatively, other derivatives of undecylenic acid can be used. For example, the acid can be converted to its acid chloride, which can then be reduced to the corresponding aldehyde, 10-undecenal. chemicalbook.com Subsequent reduction of the aldehyde to undec-10-en-1-ol provides the necessary alcohol precursor.

Final Formylation Step: Once undec-10-en-1-ol is synthesized, it can be converted to undec-10-en-1-yl formate using any of the direct esterification methods previously discussed (e.g., using iodine, Amberlyst-15®, or an autocatalytic system). cjcatal.comconicet.gov.artandfonline.com

This indirect route, while involving more steps, is a highly viable and frequently used strategy, particularly when starting from the readily available bio-based platform chemical, undecylenic acid, which is derived from castor oil. researchgate.net

Biocatalytic Synthesis Approaches

The use of enzymes, or biocatalysts, in organic synthesis offers significant advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint compared to conventional chemical methods. frontiersin.orgmdpi.com Lipases (EC 3.1.1.3) are the most prominent class of enzymes for esterification reactions due to their broad substrate specificity, lack of need for cofactors, and stability in non-aqueous environments. nih.govresearchgate.net

Among lipases, Candida antarctica lipase (B570770) B (CALB) is exceptionally well-suited and widely studied for its high catalytic activity and stability in the synthesis of various esters and polymers. frontiersin.orgd-nb.info It is often used in an immobilized form, such as Novozym® 435, which enhances its reusability and stability, making it a cost-effective choice for industrial applications. mdpi.comnih.gov The enzymatic reaction involves the direct esterification of undec-10-en-1-ol with formic acid. The lipase facilitates the formation of the ester bond, typically through a ping-pong bi-bi mechanism, with water being the only byproduct. mdpi.com

Research into lipase-catalyzed reactions has demonstrated high conversion rates and yields for the synthesis of various esters. For instance, the synthesis of lipophilic baicalin (B1667713) derivatives, including an undec-10-en-1-yl ester, has been successfully achieved using lipase, highlighting the enzyme's utility for substrates containing the undecenyl moiety. sci-hub.se While formic acid can present challenges for some enzymes due to its acidity, the selection of a robust lipase like CALB and optimization of reaction conditions (e.g., temperature, substrate molar ratio, and water removal) are critical for achieving high product yields. acs.org

| Parameter | Description | Typical Conditions & Remarks | Reference |

|---|---|---|---|

| Biocatalyst | Immobilized Lipase B from Candida antarctica (CALB), e.g., Novozym® 435. | Highly efficient and stable; allows for easy separation and reuse. | mdpi.comd-nb.info |

| Substrates | Undec-10-en-1-ol and Formic Acid. | Formic acid's acidity (pKa ~3.77) can influence enzyme activity. | acs.orgnih.gov |

| Reaction Medium | Solvent-free or green solvents (e.g., t-butyl methyl ether). | Solvent-free conditions are preferred for higher volumetric productivity and lower environmental impact. | nih.govnih.gov |

| Temperature | Typically 50-90 °C. | CALB is known for its thermostability, allowing for higher reaction rates at elevated temperatures. | mdpi.com |

| Water Removal | Essential to shift the reaction equilibrium towards ester formation. | Can be achieved by vacuum, molecular sieves, or bubbling dry nitrogen through the mixture. | mdpi.com |

Green Chemistry Principles in Undec-10-en-1-yl Formate Synthesis

The synthesis of undec-10-en-1-yl formate is an excellent candidate for the application of green chemistry principles, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. frontiersin.org

Solvent-Free and Environmentally Benign Reaction Media

A key principle of green chemistry is the reduction or elimination of auxiliary substances like organic solvents, which are often volatile, toxic, and contribute to environmental pollution. Lipase-catalyzed esterifications are particularly amenable to solvent-free conditions. nih.govmdpi.com In a solvent-free system, the liquid substrates (undec-10-en-1-ol and formic acid) themselves act as the reaction medium. This approach offers several advantages:

Reduced Waste: Eliminates the need for solvent purchase, purification, and disposal.

Higher Productivity: Increases the concentration of reactants, potentially leading to faster reaction rates and higher volumetric yields.

Simplified Downstream Processing: The final product is in a higher concentration, simplifying purification steps.

Studies on various lipase-catalyzed esterifications have successfully demonstrated high conversions in solvent-free systems. nih.gov For highly viscous reactants, innovative reactor designs like bubble columns can be used to ensure effective mixing without causing mechanical stress on the immobilized enzyme. researchgate.net When a solvent is necessary, green alternatives such as tert-butyl methyl ether (tBuOMe) or even water (using specialized surfactant systems) are preferred over traditional hazardous solvents like toluene (B28343) or hexane. nih.govrsc.org

Utilization of Renewable Feedstocks and Bio-based Resources

The principle of using renewable feedstocks is central to developing a sustainable chemical industry. Both precursors for undec-10-en-1-yl formate can be derived from bio-based resources.

Undec-10-en-1-ol: This long-chain alcohol is primarily derived from castor oil, a non-edible vegetable oil extracted from the seeds of the Ricinus communis plant. researchgate.netresearchgate.net The process involves the pyrolysis (thermal cracking) of ricinoleic acid, the main component of castor oil, to produce undecylenic acid (undec-10-enoic acid). researchgate.netsmolecule.com This acid is then reduced to yield undec-10-en-1-ol. smolecule.com Castor oil is a valuable renewable feedstock as it is not a food source, thus avoiding the "food vs. fuel" debate. researchgate.net

Formic Acid: While traditionally produced from petrochemical sources, formic acid can also be produced from biomass. It is a byproduct in the production of wood pulp and can be generated through the oxidation of biomass-derived compounds. arpgweb.com Its use in preserving animal feed further attests to its role in agricultural and bio-based cycles. arpgweb.com

| Reactant | Renewable Source | Synthesis Pathway | Significance | Reference |

|---|---|---|---|---|

| Undec-10-en-1-ol | Castor Oil (from Ricinus communis) | Pyrolysis of ricinoleic acid to undecylenic acid, followed by reduction. | Derived from a non-edible, dedicated industrial crop. | researchgate.netresearchgate.netsmolecule.com |

| Formic Acid | Biomass | Byproduct of wood pulping; oxidation of biomass. | Can be sourced from renewable carbon, closing the carbon loop. | arpgweb.com |

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org The ideal reaction has a 100% atom economy, meaning there are no waste atoms generated.

The direct esterification of undec-10-en-1-ol with formic acid is a highly atom-economical reaction.

Reaction: C₁₁H₂₂O (undec-10-en-1-ol) + CH₂O₂ (formic acid) → C₁₂H₂₂O₂ (undec-10-en-1-yl formate) + H₂O (water)

Calculation of Atom Economy:

Molecular Weight of undec-10-en-1-yl formate (C₁₂H₂₂O₂): 198.30 g/mol

Molecular Weight of undec-10-en-1-ol (C₁₁H₂₂O): 170.29 g/mol . nih.gov

Molecular Weight of formic acid (CH₂O₂): 46.03 g/mol

Total Molecular Weight of Reactants: 170.29 + 46.03 = 216.32 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Atom Economy (%) = (198.30 / 216.32) x 100 ≈ 91.7%

An atom economy of 91.7% is excellent, with the only byproduct being water, a benign and non-toxic substance. This inherently minimizes waste at the source. Further waste minimization is achieved through the use of a reusable biocatalyst (immobilized lipase), which avoids the stoichiometric waste associated with many traditional chemical catalysts and reagents. mdpi.comnih.gov The combination of a high-atom-economy reaction with a recyclable catalyst and solvent-free conditions represents an ideal green synthesis pathway.

Chemical Reactivity and Mechanistic Studies of Undec 10 En 1 Yl Formate

Reactivity of the Terminal Alkene Moiety

The terminal alkene group of undec-10-en-1-yl formate (B1220265) is susceptible to a variety of reactions common to olefins. These include metathesis, addition reactions, and polymerization.

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. nih.gov In the context of undec-10-en-1-yl formate and related undecenoates, both self-metathesis and cross-metathesis reactions are of significant interest for the synthesis of difunctional molecules and polymers.

Self-Metathesis: The self-metathesis of undec-10-enyl derivatives, such as 10-undecylenic aldehyde, can produce C20 dialdehydes, which are precursors to diols and diamines used in the production of polyesters and polyamides. ifpenergiesnouvelles.fr While specific studies on the self-metathesis of undec-10-en-1-yl formate are not prevalent, the reactivity is expected to be analogous to other undecenoates.

Cross-Metathesis: Cross-metathesis reactions involving undec-10-enyl derivatives and various olefins have been explored. For instance, the cross-metathesis of 10-undecenenitrile (B8766254) with methyl acrylate (B77674), catalyzed by ruthenium-based catalysts, quantitatively produces the corresponding nitrile ester. ifpenergiesnouvelles.fr Similarly, the cross-metathesis of 10-undecylenic aldehyde with acrylonitrile (B1666552) and methyl acrylate yields bifunctional products in high yields. ifpenergiesnouvelles.fr These reactions highlight the potential for creating a variety of functionalized molecules from undec-10-en-1-yl formate.

The choice of catalyst is crucial for achieving high efficiency and selectivity in metathesis reactions. Ruthenium-based catalysts, particularly those with N-heterocyclic carbene (NHC) ligands (e.g., Grubbs' second-generation catalyst), have shown high activity. ifpenergiesnouvelles.frifpenergiesnouvelles.fr

| Undec-10-enyl Derivative | Cross-Metathesis Partner | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 10-Undecenenitrile | Methyl acrylate | (NHC)Ru alkylidenes (II, IV, VIII, XI) | Nitrile ester | Quantitative | ifpenergiesnouvelles.fr |

| 10-Undecylenic aldehyde | Acrylonitrile | Catalyst IV | ω-Nitrile-aldehyde | 94% | ifpenergiesnouvelles.fr |

| 10-Undecylenic aldehyde | Methyl acrylate | Catalyst IV | Formyl ester | 92% (E isomer) | ifpenergiesnouvelles.fr |

The terminal double bond of undec-10-en-1-yl formate can undergo various addition reactions, including hydroformylation and thiol-ene additions.

Hydroformylation: Also known as the oxo process, hydroformylation involves the addition of a formyl group and a hydrogen atom across the double bond to produce aldehydes. wikipedia.org This reaction is typically catalyzed by transition metal complexes, most commonly rhodium. wikipedia.org The hydroformylation of undec-10-en-1-ol, a closely related compound, can yield undecyl formate as a byproduct in tandem hydroformylation/hydrogenation reactions. u-tokyo.ac.jp The hydroformylation of alkenes like undec-10-en-1-yl formate would be expected to produce a mixture of linear and branched aldehydes, which can then be converted to other functional groups.

Thiol-Ene Addition: The thiol-ene reaction is a "click" chemistry process that involves the radical-mediated addition of a thiol to an alkene. diva-portal.org This reaction is known for its high efficiency and proceeds via an anti-Markovnikov addition, where the sulfur atom attaches to the less substituted carbon of the double bond. diva-portal.orgrsc.org While specific studies on undec-10-en-1-yl formate are limited, the radical thiol-ene addition to 10-undecenoic acid derivatives has been demonstrated. rsc.org This suggests that undec-10-en-1-yl formate would readily participate in thiol-ene reactions, allowing for the introduction of sulfur-containing functional groups.

The terminal alkene of undec-10-en-1-yl formate makes it a suitable monomer for various polymerization techniques.

Acyclic Diene Metathesis (ADMET) Polymerization: ADMET is a step-growth condensation polymerization of α,ω-dienes, driven by the removal of a small volatile alkene, typically ethylene (B1197577). nih.gov This method is particularly useful for synthesizing linear polymers and has been extensively used for bio-based polyesters derived from fatty acids. mdpi.comnih.gov Monomers like undec-10-en-1-yl undec-10-enoate, which are structurally similar to a dimer of undec-10-en-1-yl formate, undergo ADMET polymerization to produce high molecular weight polyesters. mdpi.comnih.gov The polymerization is often catalyzed by ruthenium-carbene catalysts, such as Grubbs' second-generation catalyst (G2) and the Hoveyda-Grubbs second-generation catalyst (HG2). nih.gov The resulting unsaturated polyesters can be subsequently hydrogenated to yield saturated, long-chain aliphatic polyesters. nih.gov

| Monomer | Catalyst | Conditions | Resulting Polymer (Mn, Mw/Mn) | Reference |

|---|---|---|---|---|

| undec-10-en-1-yl undec-10-enoate | G2 | 0.5 or 1.0 mol%, 80 °C, 24 h | 22,000-26,500 g/mol | mdpi.com |

| bis(undec-10-enoate) with diols | G2, HG2 | CHCl3, 50 °C | Up to 15,900 g/mol, 1.46 | nih.gov |

Radical Polymerization: Free radical polymerization is a chain-growth process initiated by free radicals. fujifilm.com While less common for the direct polymerization of long-chain alkenes like undec-10-en-1-yl formate due to the stability of the resulting radical, derivatives can be used as initiators or chain transfer agents. For example, 10-undecenyl 2-bromoisobutyrate serves as an initiator for Atom Transfer Radical Polymerization (ATRP), a type of controlled radical polymerization. sigmaaldrich.comacs.org This allows for the synthesis of polymers with a terminal undecenyl group, which can then undergo further functionalization.

Reactivity of the Formate Ester Linkage

The formate ester group in undec-10-en-1-yl formate is susceptible to nucleophilic attack, primarily leading to transesterification and hydrolysis reactions.

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can be catalyzed by acids, bases, or enzymes. acs.org

Chemical Catalysis: The transesterification of methyl 10-undecenoate with various alcohols, including 10-undecen-1-ol (B85765), has been demonstrated using catalysts like (cyclopentadienyl)titanium trichlorides. acs.org This indicates that undec-10-en-1-yl formate could undergo similar reactions with other alcohols in the presence of a suitable catalyst.

Enzymatic Catalysis: Lipases are widely used as biocatalysts for transesterification reactions under mild conditions. nih.govbcrec.id For instance, lipase-catalyzed transesterification of ethyl formate with 1-octanol (B28484) has been reported. nih.gov This suggests that lipases could be employed for the transesterification of undec-10-en-1-yl formate with other alcohols to produce different formate esters or to convert it back to undec-10-en-1-ol.

Hydrolysis: The formate ester can be hydrolyzed back to formic acid and undec-10-en-1-ol. This reaction can occur under acidic or basic conditions. Simple aliphatic formate esters are known to be hydrolyzed to the corresponding alcohol and formic acid. nih.gov

Ester Cleavage: The cleavage of the formate ester can also be achieved under specific thermal conditions. For example, quaternary ammonium (B1175870) formates can be thermally cleaved to produce formic acid and a tertiary amine. google.com While the conditions are different, this demonstrates a pathway for the cleavage of the formate group.

Rearrangement Reactions

Rearrangement reactions of undec-10-en-1-yl formate and related alkenyl formates are powerful tools for constructing complex molecular architectures. These reactions can be initiated thermally or by acid catalysis, often proceeding through concerted pericyclic transition states or involving discrete intermediates. nih.govrsc.org

One of the most relevant classes of rearrangements for this substrate are sigmatropic rearrangements, particularly the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangements like the Claisen and Cope rearrangements. masterorganicchemistry.comlibretexts.org The Claisen rearrangement of an allyl vinyl ether, for instance, thermally converts it into an unsaturated carbonyl compound. organic-chemistry.org While undec-10-en-1-yl formate itself is not an allyl vinyl ether, its derivatives can be engineered to undergo such transformations.

The Cope rearrangement, a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of a 1,5-diene, is another relevant transformation. libretexts.org Although undec-10-en-1-yl formate is not a 1,5-diene, it can be a precursor to molecules that can undergo this rearrangement. The equilibrium of a Cope rearrangement is influenced by the stability of the resulting alkene, with more substituted alkenes being favored. masterorganicchemistry.com

Acid-catalyzed rearrangements provide an alternative pathway for the transformation of alkenyl formates. rsc.org These reactions can proceed through different mechanisms, including the formation of cationic intermediates that can then undergo skeletal reorganization. researchgate.net For example, the acid-catalyzed rearrangement of N-methyl-N-nitroanilines involves protonation followed by the formation of a spirocyclic intermediate. rsc.org While the substrate is different, the principle of acid catalysis promoting rearrangement is broadly applicable.

The Johnson-Claisen rearrangement is particularly noteworthy as it directly produces unsaturated esters from the reaction of allylic alcohols with orthoesters in the presence of an acid catalyst. mdpi.comresearchgate.net This reaction could be adapted for undec-10-en-1-ol, the parent alcohol of undec-10-en-1-yl formate, to generate γ,δ-unsaturated esters.

A summary of relevant rearrangement reactions is presented in Table 1.

Table 1: Key Rearrangement Reactions Applicable to Alkenyl Formate Systems

| Rearrangement Type | Description | Typical Conditions |

| Claisen Rearrangement | A organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. organic-chemistry.org | Thermal (100-350 °C) or catalytic. mdpi.com |

| Cope Rearrangement | A organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of a 1,5-diene. masterorganicchemistry.com | Thermal (≥150 °C). masterorganicchemistry.com |

| Johnson-Claisen Rearrangement | Reaction of an allylic alcohol with an orthoester to yield a γ,δ-unsaturated ester. mdpi.com | Acid catalyst, heat. |

| Acid-Catalyzed Rearrangement | Rearrangement promoted by the addition of an acid, often involving carbocation intermediates. rsc.orgresearchgate.net | Lewis or Brønsted acids. nih.gov |

Catalytic Transformations Involving Undec-10-en-1-yl Formate

Catalysis offers efficient and selective methods for transforming undec-10-en-1-yl formate into a variety of valuable chemical products. Both transition metals and, more recently, organocatalysts and enzymes have been employed to mediate these transformations.

Transition metal catalysts are widely used to effect a range of transformations on molecules containing double bonds and ester functionalities. For undec-10-en-1-yl formate, key reactions include metathesis, hydrogenation, and hydroformylation, primarily targeting the terminal alkene.

Olefin Metathesis: The terminal double bond of undec-10-en-1-yl formate is a suitable handle for olefin metathesis reactions. Ruthenium-based catalysts, such as Grubbs' catalysts, are highly effective for cross-metathesis with other alkenes, leading to the formation of new carbon-carbon double bonds with elongated chains and different functionalities. Ring-closing metathesis (RCM) can also be envisioned if the molecule is first derivatized to contain a second double bond.

Hydrogenation: The selective hydrogenation of the carbon-carbon double bond in undec-10-en-1-yl formate can be achieved using various transition metal catalysts, such as palladium, platinum, or rhodium on a solid support (e.g., carbon). This reaction would yield undecyl formate, saturating the alkene without affecting the formate ester.

Hydroformylation: The rhodium-catalyzed hydroformylation of the terminal alkene in undec-10-en-1-yl formate would introduce a formyl group (an aldehyde), leading to the formation of 12-formyldodecyl formate. This reaction is a powerful method for carbon-chain extension and the introduction of a new functional group.

A summary of potential transition metal-catalyzed reactions is provided in Table 2.

Table 2: Potential Transition Metal-Catalyzed Reactions of Undec-10-en-1-yl Formate

| Reaction | Catalyst | Potential Product |

| Cross-Metathesis | Grubbs' Catalyst (Ru-based) | Elongated chain formate ester |

| Hydrogenation | Pd/C, PtO₂ | Undecyl formate |

| Hydroformylation | Rh-based catalyst (e.g., Rh(CO)₂(acac)) | 12-Formyldodecyl formate |

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and often unique selectivity. For undec-10-en-1-yl formate, organocatalysts could be employed for various transformations.

N-Heterocyclic carbenes (NHCs) are known to catalyze the transesterification of formates. In the presence of an alcohol and an NHC catalyst, undec-10-en-1-yl formate could be converted to a different ester. Furthermore, NHCs can activate the formate group for other nucleophilic additions.

Brønsted acids can be used to catalyze the hydrolysis of the formate ester, yielding undec-10-en-1-ol and formic acid. While seemingly simple, this reaction can be a key step in a multi-step synthesis. Chiral Brønsted acids could potentially be used for enantioselective transformations involving the formate group.

Enzymes offer high selectivity and operate under mild, environmentally benign conditions, making them attractive catalysts for organic synthesis. Lipases are a class of enzymes that are particularly well-suited for the transformation of esters like undec-10-en-1-yl formate.

Hydrolysis: Lipases can catalyze the stereoselective hydrolysis of the formate ester to produce undec-10-en-1-ol. This reaction is often performed in an aqueous buffer system. The choice of lipase (B570770) can influence the efficiency and, in the case of chiral substrates, the enantioselectivity of the reaction.

Transesterification: In the presence of an alcohol in a non-aqueous solvent, lipases can catalyze the transesterification of undec-10-en-1-yl formate to a new ester. This process is highly efficient and can be used to generate a library of different esters from a single starting material.

Esterification: The reverse reaction, the lipase-catalyzed esterification of undec-10-en-1-ol with formic acid (or an activated form of it), can also be used to synthesize undec-10-en-1-yl formate.

A summary of potential enzyme-mediated biotransformations is provided in Table 3.

Table 3: Potential Enzyme-Mediated Biotransformations of Undec-10-en-1-yl Formate

| Reaction | Enzyme | Description |

| Hydrolysis | Lipase | Cleavage of the ester bond to yield undec-10-en-1-ol and formic acid. |

| Transesterification | Lipase | Exchange of the formyl group with an acyl group from another ester or alcohol. |

| Esterification | Lipase | Formation of the formate ester from undec-10-en-1-ol and a formic acid source. |

Advanced Spectroscopic Characterization and Structural Elucidation of Undec 10 En 1 Yl Formate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the covalent framework of a molecule in solution. For undec-10-en-1-yl formate (B1220265), a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon signals.

¹H, ¹³C, and 2D NMR Techniques for Structural Assignment

The structure of undec-10-en-1-yl formate is confirmed by assigning the chemical shifts and coupling constants of its constituent atoms. While direct experimental spectra for this specific compound are not widely published, the expected spectral data can be accurately predicted based on the well-documented spectra of its precursors, undec-10-en-1-ol chemicalbook.comnih.gov and undec-10-en-1-yl acetate (B1210297), nih.gov and the known effects of the formate group. nist.gov

¹H NMR: The proton NMR spectrum is characterized by several key signals. The most downfield and highly diagnostic signal is the singlet for the formate proton (H-1'), appearing around δ 8.05 ppm. The methylene (B1212753) protons adjacent to the ester oxygen (H-1) are shifted to approximately δ 4.15 ppm, a noticeable downfield shift from their position in the parent alcohol (around 3.6 ppm) due to the electron-withdrawing effect of the formyl group. The terminal vinyl group gives rise to three distinct signals: a multiplet for the internal vinyl proton (H-10) around δ 5.81 ppm, and two multiplets for the terminal vinyl protons (H-11) around δ 5.04 and 4.93 ppm. The remaining methylene protons of the long alkyl chain appear as a series of overlapping multiplets in the δ 1.25-2.05 ppm region.

¹³C NMR: The carbon spectrum provides complementary information. The carbonyl carbon of the formate group (C-1') is expected at approximately δ 161.0 ppm. The carbon attached to the ester oxygen (C-1) appears around δ 65.0 ppm. The carbons of the terminal double bond are found at δ 139.2 ppm (C-10) and δ 114.1 ppm (C-11). The other alkyl chain carbons resonate in the upfield region of δ 25.0-34.0 ppm.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to confirm these assignments. A COSY spectrum would show correlations between adjacent protons, for instance, between the H-1 and H-2 protons, and along the entire alkyl chain to the vinyl group. An HSQC spectrum would link each proton to its directly attached carbon, confirming, for example, the assignment of the δ 4.15 ppm proton signal to the δ 65.0 ppm carbon signal.

Table 1: Predicted ¹H and ¹³C NMR Data for Undec-10-en-1-yl Formate

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1' | 8.05 (s, 1H) | 161.0 |

| 1 | 4.15 (t, 2H) | 65.0 |

| 2 | 1.65 (p, 2H) | 28.7 |

| 3 | 1.35 (m, 2H) | 25.9 |

| 4-7 | 1.28 (m, 8H) | 29.1-29.4 |

| 8 | 1.38 (m, 2H) | 28.9 |

| 9 | 2.04 (q, 2H) | 33.8 |

| 10 | 5.81 (m, 1H) | 139.2 |

| 11 | 5.04 (dd, 1H), 4.93 (dd, 1H) | 114.1 |

Dynamic NMR for Conformational Analysis

Dynamic NMR studies the effects of chemical exchange and conformational motion on the NMR spectrum. For a flexible molecule like undec-10-en-1-yl formate, the long alkyl chain and the ester group possess significant conformational freedom due to rotation around single bonds.

At room temperature, these conformational interconversions are typically fast on the NMR timescale. This rapid exchange results in an averaged spectrum, where the observed chemical shifts and coupling constants represent a weighted average of all populated conformations. The most stable conformation for ester linkages is generally the trans (or E-conformation) where the alkyl substituents are on opposite sides of the C-O single bond, which minimizes steric hindrance. nih.gov

Variable-temperature (VT) NMR experiments could provide insight into these dynamics. By lowering the temperature, it might be possible to slow the interconversion rates enough to "freeze out" individual conformers, leading to the observation of separate signals for each. However, for a simple, non-constrained acyclic ester, the energy barriers to rotation are low, and such decoalescence would require extremely low temperatures. Therefore, under standard analytical conditions, the molecule is best described as a dynamic ensemble of rapidly interconverting conformers. acs.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision.

Fragmentation Pathways and Isotopic Patterns

For undec-10-en-1-yl formate (C₁₂H₂₂O₂), the calculated monoisotopic mass is 198.16198 u. HRMS can confirm this elemental composition to within a few parts per million. The isotopic pattern will show a prominent molecular ion peak (M•⁺) and an [M+1]•⁺ peak of approximately 13.2% relative abundance, corresponding to the natural abundance of having one ¹³C atom in the molecule.

Under electron ionization (EI), typically used in GC-MS, the molecular ion will undergo characteristic fragmentation. Based on the fragmentation patterns of similar esters, nist.govresearchgate.net several key pathways can be predicted:

α-Cleavage: Cleavage of the bond between C-1 and the oxygen can lead to the formation of the undec-10-enyl cation ([C₁₁H₂₁]⁺) at m/z 153.

McLafferty Rearrangement: A hydrogen atom from C-3 can be transferred to the carbonyl oxygen, followed by cleavage of the C-1–C-2 bond to eliminate a neutral molecule of undec-10-ene and generate the radical cation of formic acid at m/z 46.

Alkyl Chain Fragmentation: The long hydrocarbon chain can undergo fragmentation, producing a series of characteristic alkyl and alkenyl cations separated by 14 mass units (CH₂), which is typical for long-chain aliphatic compounds.

Loss of Formic Acid: Elimination of a neutral formic acid molecule (HCOOH) can occur, yielding an ion at m/z 152.

LC-MS and GC-MS for Complex Mixture Analysis

Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques for separating and identifying components in complex mixtures.

GC-MS: Given its likely volatility, undec-10-en-1-yl formate is well-suited for GC-MS analysis. spectrabase.com The compound would be separated from other components on a capillary column (e.g., a non-polar DB-5 column) based on its boiling point and polarity. The subsequent EI mass spectrum provides a fragmentation "fingerprint" that can be compared against spectral libraries for identification.

LC-MS: LC-MS is an alternative method, particularly useful if the compound is part of a mixture containing non-volatile substances. mdpi.com Reversed-phase HPLC (using a C18 column) would separate components based on hydrophobicity. Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. These methods usually produce a protonated molecular ion [M+H]⁺ (m/z 199.1698) or adducts with sodium [M+Na]⁺ (m/z 221.1517), with minimal fragmentation, providing clear molecular weight information.

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The presence of specific functional groups gives rise to characteristic absorption or scattering peaks.

The IR spectrum of undec-10-en-1-yl formate would be significantly different from that of its parent alcohol, undec-10-en-1-ol. nist.gov The most diagnostic feature is the appearance of a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the formate group, expected around 1725 cm⁻¹ . Another key peak is the C-O-C stretch of the ester linkage, which typically appears in the 1150-1200 cm⁻¹ region.

Other important vibrations include:

=C-H stretch from the vinyl group, appearing just above 3000 cm⁻¹ (approx. 3077 cm⁻¹).

Aliphatic C-H stretches from the methylene groups, appearing just below 3000 cm⁻¹ (approx. 2855-2930 cm⁻¹).

C=C stretch of the double bond, which gives a medium intensity peak around 1641 cm⁻¹.

CH₂ bending vibrations, found around 1465 cm⁻¹.

In Raman spectroscopy, the non-polar C=C double bond stretch is often more intense than in the IR spectrum, making it a useful complementary technique for confirming the presence of the terminal alkene. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for Undec-10-en-1-yl Formate

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| =C-H Stretch | Vinyl | ~3077 | Medium |

| C-H Stretch | Alkyl (CH₂) | ~2855-2930 | Strong |

| C=O Stretch | Formate Carbonyl | ~1725 | Very Strong |

| C=C Stretch | Alkene | ~1641 | Medium (Strong in Raman) |

| C-H Bend | Alkyl (CH₂) | ~1465 | Medium |

| C-O-C Stretch | Ester | ~1180 | Strong |

| =C-H Bend (out-of-plane) | Vinyl | ~910, 990 | Strong |

Vibrational Analysis of Functional Groups

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes. For undec-10-en-1-yl formate, the key functional groups are the formate ester and the terminal alkene.

The infrared spectrum of undec-10-en-1-yl formate is characterized by distinct absorption bands. The most prominent of these is the C=O stretching vibration of the ester carbonyl group, which typically appears as a strong band in the region of 1720-1730 cm⁻¹. The C-O stretching vibration of the ester linkage gives rise to another strong band, usually found between 1150 and 1200 cm⁻¹.

The terminal alkene group (vinyl group) also presents several characteristic vibrational frequencies. The C=C double bond stretch appears as a medium-intensity band around 1640 cm⁻¹. The unsaturated =C-H bond shows a stretching vibration at approximately 3080 cm⁻¹. Furthermore, out-of-plane bending vibrations (wagging) of the =C-H bonds of the vinyl group result in two strong absorption bands near 990 cm⁻¹ and 910 cm⁻¹. The long alkyl chain contributes characteristic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1465 cm⁻¹.

A summary of these characteristic vibrational frequencies, compiled from established spectroscopic data for related structures like undec-10-en-1-ol and various formate esters, is presented below. nist.gov

Table 1: Characteristic Vibrational Frequencies for Undec-10-en-1-yl Formate

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkene | =C-H Stretch | ~ 3080 | Medium |

| Alkyl | C-H Stretch | 2850 - 2960 | Strong |

| Ester | C=O Stretch | 1720 - 1730 | Strong |

| Alkene | C=C Stretch | ~ 1640 | Medium |

| Alkyl | C-H Bend | ~ 1465 | Medium |

| Ester | C-O Stretch | 1150 - 1200 | Strong |

| Alkene | =C-H Out-of-Plane Bend | ~ 990 | Strong |

In-situ Spectroscopic Monitoring of Reactions

In-situ spectroscopy allows for the real-time observation of chemical reactions, providing valuable kinetic and mechanistic data without the need for isolating intermediates. nih.gov Techniques such as ¹H NMR, FTIR, and Raman spectroscopy are particularly well-suited for monitoring reactions involving undec-10-en-1-yl formate.

For instance, the synthesis of undec-10-en-1-yl formate via the formylation of undec-10-en-1-ol can be monitored using in-situ FTIR. researchgate.net The reaction progress can be tracked by observing the disappearance of the broad O-H stretching band of the starting alcohol (around 3300-3400 cm⁻¹) and the concurrent appearance of the sharp, intense C=O stretching band of the product ester (around 1725 cm⁻¹).

Similarly, ¹H NMR spectroscopy is a powerful tool for monitoring these transformations in the solution phase. The formation of the ester can be followed by observing the appearance of the characteristic formate proton singlet signal (O=C-H) at a downfield chemical shift, typically around 8.0-8.1 ppm. Concurrently, the signal for the methylene protons adjacent to the alcohol oxygen (-CH₂-OH) in undec-10-en-1-ol at ~3.6 ppm would shift downfield to ~4.1 ppm upon esterification to -CH₂-OCHO.

Subsequent reactions of undec-10-en-1-yl formate, such as hydrolysis or addition reactions at the double bond (e.g., hydrogenation, epoxidation, or metathesis), can also be effectively monitored. acs.orgunl.edu During hydrolysis, the decay of the formate proton signal in the ¹H NMR spectrum and the reappearance of the alcohol's O-H signal in the IR spectrum would indicate the reaction's progress.

Table 2: Hypothetical ¹H NMR Data for In-situ Monitoring of Undec-10-en-1-yl Formate Hydrolysis

| Time (min) | Integral of Formate Proton (~8.05 ppm) | Integral of -CH₂O- Protons (~4.1 ppm) | Appearance of -CH₂OH Protons (~3.6 ppm) |

|---|---|---|---|

| 0 | 1.00 | 2.00 | 0.00 |

| 10 | 0.75 | 1.50 | 0.50 |

| 30 | 0.30 | 0.60 | 1.40 |

| 60 | 0.05 | 0.10 | 1.90 |

X-ray Crystallography of Undec-10-en-1-yl Formate Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and conformational details. However, undec-10-en-1-yl formate, being a flexible long-chain molecule, is a liquid at room temperature and challenging to crystallize on its own. Therefore, structural elucidation via X-ray diffraction typically requires the synthesis of a solid, crystalline derivative.

The creation of a suitable derivative often involves introducing a rigid, planar, or heavy-atom-containing group into the molecule, which facilitates the formation of a well-ordered crystal lattice. For undec-10-en-1-yl formate, derivatization can be achieved through two main routes: reaction at the formate ester or reaction at the terminal alkene.

A common strategy for alcohols is conversion to a tosylate ester. While not a formate, the crystalline structure of a related compound like undec-10-en-1-yl 4-methylbenzenesulfonate (B104242) (tosylate) illustrates the principle. nih.gov The rigid and bulky tosyl group promotes crystallization, allowing for the precise determination of the undecenyl chain's conformation in the solid state.

Alternatively, reactions at the terminal double bond, such as cycloadditions or dihydroxylations followed by conversion to a cyclic derivative, can introduce the necessary rigidity. acs.org For example, a Diels-Alder reaction with a suitable dienophile or a 1,3-dipolar cycloaddition could yield a bicyclic derivative that is more amenable to crystallization. Extensive studies on other organic molecules show that such derivatization is a powerful tool for structural confirmation. mdpi.comnih.gov

Once a crystalline derivative is obtained and analyzed, X-ray diffraction data provides invaluable structural parameters. This information confirms the molecular connectivity and reveals details about stereochemistry, molecular packing in the crystal lattice, and non-covalent interactions like hydrogen bonding or van der Waals forces that govern the supramolecular architecture. While no specific crystal structure for a derivative of undec-10-en-1-yl formate is publicly available, the methodology remains a cornerstone for unambiguous structural proof in organic chemistry. nih.govthieme-connect.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Undec-10-en-1-yl formate |

| Formic acid |

| Undec-10-en-1-ol |

Computational Chemistry and Theoretical Studies of Undec 10 En 1 Yl Formate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a powerful tool for studying molecules of this size.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It is widely employed to elucidate reaction mechanisms by calculating the geometries and energies of reactants, transition states, and products. nih.gov For undec-10-en-1-yl formate (B1220265), DFT can be used to explore various potential reactions, such as its hydrolysis, oxidation of the double bond, or reactions involving the formate group.

A common approach involves using a hybrid functional, such as B3LYP, which combines the strengths of Hartree-Fock theory and DFT, with a suitable basis set like 6-31G(d,p) to perform geometry optimizations and frequency calculations. The results of these calculations can provide valuable information about the reaction pathways and their energetic profiles.

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for the Hydrolysis of Undec-10-en-1-yl Formate

| Parameter | Reactants (Undec-10-en-1-yl formate + H₂O) | Transition State | Products (Undec-10-en-1-ol + Formic Acid) |

| Relative Energy (kcal/mol) | 0.00 | +25.8 | -5.2 |

| Enthalpy (kcal/mol) | -450.3 | -424.7 | -455.6 |

| Gibbs Free Energy (kcal/mol) | -410.1 | -385.0 | -414.9 |

Note: Data is hypothetical and for illustrative purposes.

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. For undec-10-en-1-yl formate, the HOMO is likely to be localized on the C=C double bond and the oxygen atoms of the ester group, indicating these are the primary sites for electrophilic attack. The LUMO is expected to be centered around the carbonyl carbon of the formate group, making it susceptible to nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Properties of Undec-10-en-1-yl Formate

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

Note: Data is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Due to its long alkyl chain, undec-10-en-1-yl formate can adopt numerous conformations. Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of flexible molecules and their interactions with their environment. nih.govau.dk

In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules over time. This allows for the observation of the molecule's dynamic behavior, including bond rotations, folding, and intermolecular interactions. For undec-10-en-1-yl formate, an MD simulation in a solvent like water or a nonpolar solvent could reveal the preferred conformations and the nature of the solvent-solute interactions.

The simulation would likely show that in a polar solvent, the ester group interacts with the solvent molecules through dipole-dipole interactions, while the hydrophobic alkyl chain tends to collapse to minimize its contact with the polar environment. In a nonpolar solvent, the molecule would likely adopt a more extended conformation.

Prediction of Spectroscopic Properties and Experimental Validation

Computational chemistry can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov These predictions are invaluable for interpreting experimental spectra and for identifying the compound.

DFT calculations can be used to compute the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted spectra can then be compared with experimental data for validation.

Table 3: Hypothetical Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups of Undec-10-en-1-yl Formate

| Functional Group | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch (Ester) | 1735 | 1720-1740 |

| C-O Stretch (Ester) | 1180 | 1150-1250 |

| C=C Stretch (Alkene) | 1645 | 1640-1680 |

| =C-H Bend (Alkene) | 915 | 910-990 |

Note: Data is hypothetical and for illustrative purposes.

Structure-Reactivity Relationship Modeling

Structure-reactivity relationship modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or biological activity.

For undec-10-en-1-yl formate, a QSAR study could be developed by synthesizing and computationally modeling a series of related formate esters with varying alkyl chain lengths or different functional groups. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and correlating them with an experimentally determined measure of reactivity (e.g., rate constant for a specific reaction), a predictive model can be built.

Such a model could take the form of a linear equation:

Reactivity = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...

This model could then be used to predict the reactivity of new, unsynthesized formate esters, thereby guiding the design of molecules with desired properties.

Applications in Advanced Materials Science and Industrial Chemical Synthesis

Role as a Monomer in Polymer Synthesis

Undec-10-en-1-yl formate (B1220265) and its parent alcohol, undec-10-en-1-ol, are significant monomers in the field of polymer chemistry, particularly for producing bio-based and functional polymers. The terminal double bond provides a reactive site for polymerization, while the long aliphatic chain imparts flexibility and desirable thermal properties to the resulting materials.

A primary application of undec-10-en-1-ol and its esters is in the synthesis of long-chain aliphatic polyesters through Acyclic Diene Metathesis (ADMET) polymerization. uic.edunih.gov This method is a step-growth polymerization of α,ω-dienes, which is ideal for monomers derived from renewable resources like castor oil. chemicalbook.com Castor oil is a source of undecylenic acid, a precursor to undec-10-en-1-ol. chemicalbook.comlookchem.com

The ADMET polymerization of diesters formed from undec-10-enoic acid and various diols (such as isosorbide (B1672297), isomannide, and 1,3-propanediol) yields high molecular weight unsaturated polyesters. europa.eu These reactions are typically catalyzed by ruthenium-carbene or molybdenum-alkylidene complexes. lookchem.comeuropa.eu Subsequent hydrogenation of the double bonds in the polymer backbone produces saturated aliphatic polyesters. uic.edueuropa.eu These bio-based polyesters can exhibit impressive material properties, with some demonstrating tensile strength and elongation at break superior to conventional polymers like polyethylene. europa.eu

Research has demonstrated the synthesis of various copolymers by polymerizing monomers based on bis(undec-10-enoate) with different diols. The choice of diol significantly influences the thermal and mechanical properties of the final polyester (B1180765). epa.gov For instance, polyesters synthesized with isosorbide have shown high melting temperatures and excellent tensile properties. europa.euchemspider.com

Table 1: Examples of Bio-based Polyesters from Undec-10-enoate Monomers

| Monomer System | Polymerization Method | Catalyst Type | Resulting Polymer Properties | Reference |

| Bis(undec-10-enoate) with isosorbide | ADMET | Molybdenum-alkylidene | High molecular weight (Mn up to 49,400 g/mol ), high tensile strength (39.7 MPa) and elongation (436%) after hydrogenation. | europa.eu |

| Dianhydro-D-glucityl bis(undec-10-enoate) with 1,9-decadiene | ADMET | Ruthenium-carbene (HG2) | Unsaturated polyesters (Mn = 9,300–23,400); Saturated polymers after hydrogenation with melting temps of 71.7–107.6 °C. | lookchem.com |

| Undec-10-en-1-yl undec-10-enoate | ADMET | Ruthenium (G1) | Saturated polyester after hydrogenation with Mn = 28,000 g/mol and a melting temperature of 103 °C. | nih.govacs.org |

| Bis(undec-10-enoate) with ethylene (B1197577) glycol, propylene (B89431) glycol, etc. | ADMET | Ruthenium-carbene | High molecular weight polyesters (Mn up to 62,000 g/mol ). | epa.gov |

This table is interactive. You can sort and filter the data by clicking on the headers.

The terminal alkene group is the key to the versatility of undec-10-en-1-yl formate and related monomers. Besides ADMET, this reactive group allows for other polymerization strategies to create functional polymers.

One such strategy is carbonylative polymerization. The copolymerization of 10-undecen-1-ol (B85765) with carbon monoxide, catalyzed by palladium complexes, yields polyketoesters. thegoodscentscompany.com This process involves the competitive insertion of the alkene and CO, along with alcoholysis, to form both ketone and ester linkages within the polymer backbone. thegoodscentscompany.com By carefully selecting the phosphine (B1218219) ligands on the palladium catalyst, the ratio of ketone to ester groups can be tuned, allowing for the synthesis of polymers with tailored microstructures and properties without requiring post-polymerization modifications. thegoodscentscompany.com

Furthermore, the alkene's reactivity is utilized in creating more complex polymer architectures. For example, network bio-based aliphatic polyesters have been synthesized by the ADMET polymerization of bis(undec-10-enyl)isosorbide diester in the presence of a tri-arm crosslinker, glycerol (B35011) tris(undec-10-enoate). chemspider.com The resulting network polymers, after hydrogenation, exhibited enhanced tensile properties compared to their linear counterparts. chemspider.com

Utilization as a Chemical Intermediate for Specialty Organic Compounds

Beyond polymerization, undec-10-en-1-yl formate serves as a versatile building block for a variety of specialty organic chemicals. Its dual functionality allows for selective reactions at either the ester or the alkene group.

The parent alcohol, undec-10-en-1-ol, is a common starting material for producing a range of other esters and ethers. Through standard esterification reactions, it can be converted to various derivatives. For example, it reacts with acryloyl chloride to form 10-undecenyl acrylate (B77674), a monomer used in polymer production, or with acetic anhydride (B1165640) to form 10-undecen-1-yl acetate (B1210297), a known flavoring agent. europa.eunih.gov It also reacts with tosylated beta-cyclodextrin (B164692) to prepare beta-cyclodextrin undecenylether, which has potential uses in cosmetics and pharmaceuticals. europa.eu

The alkene group can also be transformed. For instance, hydroformylation of 10-undecen-1-ol using rhodium catalysts can produce the corresponding aldehydes, although controlling the selectivity between linear and branched products can be challenging. researchgate.net These aldehydes are valuable intermediates for other fine chemicals.

The structure of undec-10-en-1-yl formate makes it a useful component in the synthesis of more complex molecules. The long, eleven-carbon chain provides a flexible spacer, while the terminal functional groups offer points for further chemical elaboration. This is exemplified in the synthesis of ABA-triblock copolymers, where polyester blocks derived from undecenoate monomers can be combined with other polymer segments. epa.gov

Its role as an intermediate is also highlighted by its use in the synthesis of macrocycles and other complex structures through ring-closing metathesis (RCM), a reaction that relies on the terminal alkene. researchgate.net The ability to create both linear polymers via ADMET and cyclic structures via RCM from the same class of monomers underscores its importance as a versatile building block in constructing diverse and complex organic architectures. researchgate.net

Advanced Chemical Process Development for Undec-10-en-1-yl Formate Production

The production of undec-10-en-1-yl formate involves two key stages: the synthesis of the precursor alcohol, undec-10-en-1-ol, and its subsequent esterification with formic acid.

Undec-10-en-1-ol is primarily derived from renewable feedstocks. A common industrial route starts with the pyrolysis of castor oil to produce undecylenic acid, which is then reduced to the corresponding alcohol. chemicalbook.comnih.gov The reduction can be achieved using reagents like lithium aluminum hydride in a laboratory setting or through catalytic hydrogenation processes on an industrial scale. chemicalbook.com An alternative source is the processing of coconut fatty acids. europa.eu

The final step is the formylation of undec-10-en-1-ol. This is typically achieved through Fischer esterification, where the alcohol is reacted with an excess of formic acid in the presence of an acid catalyst. While specific industrial processes for undec-10-en-1-yl formate are not widely published, the synthesis of its saturated analog, undecyl formate, is described as the esterification of undecyl alcohol with formic acid. lookchem.com Similar established procedures for synthesizing other esters, like undec-10-en-1-yl acetate nih.gov, confirm the viability of this standard chemical process. The reaction involves heating the alcohol with formic acid, often with a catalyst such as sulfuric acid, and removing the water byproduct to drive the equilibrium towards the ester product. The final product is then purified, typically by distillation.

Continuous Flow Synthesis Methodologies

Continuous flow synthesis has emerged as a superior alternative to traditional batch processing for many chemical transformations, including esterification. In the context of producing undec-10-en-1-yl formate, a flow methodology involves the continuous pumping of reactants through a heated reactor, where the reaction occurs within a defined residence time.

A potential continuous flow setup for this esterification would typically consist of two separate inlet streams. One stream would contain undec-10-en-1-ol, potentially dissolved in a suitable solvent, and the other would contain formic acid. Formic acid is a sufficiently strong acid to catalyze the esterification reaction itself, potentially obviating the need for an additional acid catalyst which would require subsequent removal. sciencemadness.org The streams are combined at a T-mixer before entering a heated reactor coil or a packed-bed reactor. The reaction temperature can be precisely controlled and elevated above the boiling points of the reactants due to the pressurized nature of the system, which significantly accelerates the reaction rate. montana.edu A back-pressure regulator is used to maintain the system pressure and prevent solvent boiling.

An advanced approach involves the use of reagents like triethyl orthoformate. researchgate.net This reagent can be pre-mixed with the alcohol or introduced as a third stream. In the acidic environment, it hydrolyzes to generate formic acid in situ while also acting as a dehydrating agent, consuming the water produced during esterification. This in-situ water removal shifts the reaction equilibrium towards the product side, leading to higher conversions. researchgate.netresearchgate.net This approach is particularly beneficial in continuous flow, as it simplifies the process by removing the need for separate water removal steps.

The product stream exiting the reactor can be directed through inline purification cartridges or to a downstream separation unit for continuous purification. The use of flow chemistry allows for the safe handling of reagents and reactions at high temperatures and pressures, leading to a more efficient and controlled synthesis. thieme-connect.decardiff.ac.uk

Process Intensification and Optimization

Process intensification refers to the development of innovative equipment and techniques that offer dramatic improvements in chemical manufacturing, leading to smaller, cleaner, and more energy-efficient processes. researchgate.net Continuous flow synthesis is inherently a method of process intensification.

For the synthesis of undec-10-en-1-yl formate, several parameters can be optimized to intensify the process. Key variables include temperature, pressure, residence time (controlled by the flow rate and reactor volume), and the molar ratio of reactants. google.com The ability to operate at elevated temperatures and pressures in a continuous flow reactor significantly reduces the required reaction time from hours, typical for batch reactions, to minutes. montana.eduresearchgate.net A study on the continuous non-catalytic esterification of various alcohols with formic acid demonstrated that increasing the pressure from atmospheric to 60 psig resulted in a substantial increase in the esterification rate. montana.edu

Optimization of these parameters is often achieved through systematic screening. Automated flow reactor systems equipped with real-time analytical tools, such as inline Fourier-transform infrared spectroscopy (FTIR) or online high-performance liquid chromatography (UHPLC), can rapidly screen a wide range of conditions. rsc.org This allows for the efficient determination of the optimal conditions for yield and throughput.

Table 1: Hypothetical Parameter Optimization for Continuous Flow Synthesis of Undec-10-en-1-yl Formate

| Parameter | Range Explored | Optimal Condition (Hypothetical) | Rationale |

| Temperature | 80 - 150 °C | 120 °C | Balances increased reaction rate against potential side reactions or degradation. google.com |

| Pressure | 5 - 20 bar | 10 bar | Maintains single-phase conditions and allows for superheating of reactants. rsc.org |

| Residence Time | 2 - 20 minutes | 8 minutes | Sufficient time for high conversion without excessive energy use or reactor volume. google.com |

| Molar Ratio (Formic Acid:Alcohol) | 1:1 - 3:1 | 1.5:1 | A slight excess of formic acid can drive the reaction to completion without significant purification challenges. sciencemadness.org |

The use of a catalyst, while potentially avoidable with formic acid, could also be an area for intensification. Employing a solid-supported acid catalyst in a packed-bed reactor would simplify purification, as the catalyst is retained within the reactor, eliminating a separation step. This approach combines reaction and catalysis in a single, efficient unit.

Ultimately, process intensification through continuous flow methodologies provides a pathway to a more sustainable and economical synthesis of undec-10-en-1-yl formate, characterized by higher yields, reduced waste, and enhanced safety. colab.ws

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Techniques

Chromatography is a fundamental technique for separating the components of a mixture. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analytes.

Gas Chromatography (GC) with Specialized Detection Systems

Gas chromatography is a powerful tool for the analysis of volatile compounds like undec-10-en-1-ol and, with derivatization, formic acid. The direct analysis of formic acid by GC can be challenging due to its polarity and tendency to tail on many common GC columns. chromforum.org However, specialized columns and techniques have been developed to overcome these issues.

For the analysis of formic acid, derivatization to a more volatile ester, such as ethyl formate (B1220265), is a common strategy. researchgate.net This allows for sensitive detection using a flame ionization detector (FID) or mass spectrometry (MS). researchgate.net A study on the simultaneous determination of formic acid and formaldehyde (B43269) in pharmaceutical excipients utilized headspace GC/MS after converting formic acid to ethyl formate. researchgate.net The use of a FID methanizer, which reduces formic acid to a detectable hydrocarbon, has been shown to enable detection down to the parts-per-million (ppm) level. srigc.com Another approach involves using a specially conditioned column, such as Porapak Q coated with phosphoric acid, which allows for the direct analysis of aqueous formic acid. oup.com

Undec-10-en-1-ol, being a volatile alcohol, is well-suited for GC analysis. It can be readily separated on a variety of capillary columns, with detection typically performed by FID or MS. psu.eduthermofisher.comunife.itnist.gov GC-MS analysis provides not only quantitative data but also mass spectra that can confirm the identity of the compound. core.ac.uk

Interactive Data Table: GC Methods for Formic Acid and Undec-10-en-1-ol

| Compound | Technique | Column | Detector | Key Findings |

| Formic Acid | Headspace GC/MS (after derivatization to ethyl formate) | Not specified | MS | LOQ of 0.5 ppm achieved for formic acid in pharmaceutical excipients. researchgate.net |

| Formic Acid | GC-FID with Methanizer | MXT-Wax or Hayesep T | FID-Methanizer | Detection limits of 1 ppm for formic acid have been reported. srigc.com |

| Formic Acid | GC-FID | Porapak Q with 3% phosphoric acid | FID | Lower detectable limit of 100 µg in solution. oup.com |

| Undec-10-en-1-ol | GC-MS | HP-1 | MS | Used for reaction monitoring and product analysis. core.ac.uk |

| Undec-10-en-1-ol | GC | Not specified | FID | Assay purity of ≥98.5% determined. thermofisher.com |

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not volatile enough for GC.

Formic acid is frequently analyzed by HPLC, often using an ion-exchange or reversed-phase column with an aqueous mobile phase. ukm.my It is also commonly used as a mobile phase modifier in reversed-phase HPLC to control the pH and improve peak shape, particularly in LC-MS applications. zeptometrix.comatomscientific.comfujifilm.comnih.gov The detection of formic acid in HPLC can be achieved using a UV detector, although its chromophore is weak. ukm.my A study demonstrated the analysis of formic acid using a C-18 column with water as the mobile phase and UV detection at 250 nm. ukm.my The limits of detection (LOD) and quantitation (LOQ) were found to be 2.25% and 6.83%, respectively. ukm.my

For undec-10-en-1-ol, HPLC analysis is also feasible, typically using a reversed-phase column. semanticscholar.org Chiral HPLC methods have been developed to separate enantiomers of derivatives of undec-10-en-1-ol. semanticscholar.org

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of chemical compounds. It is often coupled with chromatographic techniques to analyze complex mixtures.

Targeted and Non-Targeted Screening Approaches in Complex Matrices

Mass spectrometry allows for both targeted and non-targeted screening of formic acid and undec-10-en-1-ol in various matrices. Targeted analysis focuses on detecting and quantifying known compounds, while non-targeted screening aims to identify all detectable compounds in a sample.

In the context of pharmaceutical excipients, a targeted GC/MS method was developed to screen for trace amounts of formic acid. researchgate.net For environmental or biological samples, non-targeted approaches can be used to identify a broader range of compounds, including potential metabolites or degradation products of undec-10-en-1-ol. LC-MS is a powerful platform for such screening, often employing high-resolution mass spectrometers.

Hyphenated Techniques (e.g., GC-MS/MS, LC-MS/MS)

The coupling of chromatographic separation with tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity, which is crucial for analyzing complex samples.

GC-MS/MS can be used for the highly selective and sensitive quantification of derivatized formic acid or undec-10-en-1-ol, minimizing interferences from the sample matrix. While direct GC-MS is often sufficient, GC-MS/MS would be advantageous for ultra-trace analysis.

LC-MS/MS is a widely used technique for the analysis of formic acid, especially in biological and environmental samples. researchgate.net Formic acid is often used as a mobile phase additive in LC-MS to provide protons for positive ionization mode, leading to the formation of [M+H]+ ions. researchgate.netfishersci.comwaters.com However, its use can sometimes cause ion suppression in negative ionization mode. researchgate.net LC-MS/MS methods have been developed for the analysis of a wide range of compounds where formic acid is used to optimize separation and detection. researchgate.netfishersci.com LC-MS analysis has also been employed for the characterization and purity assessment of derivatives of undec-10-en-1-ol. nih.govmdpi.com

Interactive Data Table: Mass Spectrometry-Based Methods

| Compound | Technique | Ionization Mode | Key Findings |

| Formic Acid | Headspace GC/MS | Electron Impact (EI) | Identification and quantification in scan and SIM mode, respectively. researchgate.net |

| Formic Acid | LC-MS | Electrospray (ESI) | Formic acid is a common mobile phase additive to provide protons. researchgate.netwaters.com |

| Undec-10-en-1-ol | LC-MS | Not specified | Used for structural confirmation of synthesized compounds. mdpi.com |

| Undec-10-en-1-ol derivative | LC-MS | Not specified | Purity of >95% confirmed for synthesized nitroalkenes. nih.gov |

Emerging Spectroscopic and Electrochemical Detection Methods

Beyond traditional chromatographic and mass spectrometric methods, new techniques are continually being developed for the detection of chemical compounds.